For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Clonixeril on Human STING (hSTING)
This technical guide provides a comprehensive overview of the mechanism of action of Clonixeril (CXL), a potent non-nucleotide modulator of the human Stimulator of Interferon Genes (STING) receptor. Clonixeril exhibits a unique dual-mode interaction with hSTING, acting as a weak agonist at higher concentrations and an exceptionally potent antagonist at sub-nanomolar concentrations.[1][2] This document details the experimental findings, quantitative data, and methodologies used to elucidate its complex interaction with the hSTING pathway.
Core Mechanism of Action
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN-1) response.[3][4] The pathway is activated when cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP), produced by the enzyme cGAS, binds to the C-terminal domain (CTD) of the STING protein, which resides in the endoplasmic reticulum (ER).[1][5] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus. Subsequently, STING is phosphorylated by TBK1, which then phosphorylates the transcription factor IRF3.[6][7] Activated IRF3 dimerizes, translocates to the nucleus, and induces the expression of IFN-β and other pro-inflammatory cytokines.[5][8]
Clonixeril has been identified as a modulator of this pathway, demonstrating a complex, concentration-dependent effect on hSTING activity.[1] Computational models suggest that two Clonixeril molecules bind to the hSTING C-terminal domain (CTD).[9] The primary mechanism of its potent antagonism is believed to be the modulation and disruption of STING's ability to oligomerize, a crucial step for its activation and downstream signaling.[9][10]
Signaling Pathway Overview
The following diagram illustrates the canonical STING signaling pathway and the proposed point of intervention by Clonixeril.
Caption: STING signaling pathway and Clonixeril's inhibitory action.
Quantitative Data Summary
Clonixeril's interaction with hSTING has been characterized by a variety of biophysical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Cellular Activity of Clonixeril on hSTING
| Assay Type | Cell Line | Parameter | Clonixeril Concentration | Result | Reference |
| Dual-mode Interaction | THP-1 / HEK293 | EC50 | > 1 nM | Weak Agonist Activity | [1][10] |
| Dual-mode Interaction | THP-1 / HEK293 | EC50 | 1 fM - 100 aM | Potent Antagonist Activity | [1][2][10] |
| IRF3 Reporter Assay | THP-1 | Antagonism | 100 aM - 1 nM | Inverse dose-dependent inhibition of 2',3'-cGAMP-induced luminescence | [9][10] |
| IFN-β Expression (qPCR) | HEK293 | Inhibition | 1 fM | >50% reduction of 2',3'-cGAMP-induced IFN-β expression | [9][10] |
| STING Phosphorylation | HEK293 | Inhibition | 1 fM - 1 nM | Diminished 2',3'-cGAMP-induced phosphorylation of hSTING at Ser366 | [6][10] |
Table 2: Biophysical Characterization of Clonixeril-hSTING Interaction
| Assay Type | Technique | Analytes | Parameter | Value | Reference |
| Binding Affinity | Microscale Thermophoresis (MST) | Clonixeril vs. hSTING CTD | Kd | pM to zM range | [9] |
| Binding Assessment | Surface Plasmon Resonance (SPR) | Clonixeril vs. hSTING CTD | Binding | Interaction observed (187.5 nM to 6 µM) | [9] |
| Oligomerization State | Dynamic Light Scattering (DLS) | SUMO-hSTING CTD + 2',3'-cGAMP | Effect | Alters oligomerization at concentrations as low as 100 aM | [9] |
| Thermal Stability | Differential Scanning Fluorimetry | hSTING CTD + Clonixeril | ΔTm | Significant shift observed, indicating binding | [9][11] |
Experimental Protocols & Methodologies
The discovery and characterization of Clonixeril as an hSTING modulator involved a multi-step experimental workflow, beginning with computational screening and culminating in detailed biophysical and cellular validation.
Experimental Workflow Diagram
Caption: High-level experimental workflow for Clonixeril validation.
Computational Modeling and Docking
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Protocol: Molecular dynamics (MD) equilibrated agonist and antagonist models of the hSTING C-terminal domain (CTD) were generated.[1][10] A site-restriction docking protocol was developed to screen compound libraries against these models to identify potential small molecule binders that could interact with a dimeric protein complex.[9]
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Objective: To computationally identify compounds with the potential to bind to hSTING.
Differential Scanning Fluorimetry (Thermal Shift Assay)
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Protocol: The hSTING CTD protein was incubated with candidate compounds (e.g., at 200 µM) and a fluorescent dye that binds to unfolded proteins. The temperature was gradually increased, and the fluorescence was monitored to determine the protein's melting temperature (Tm). A shift in Tm (ΔTm) compared to the control indicates compound binding.[11]
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Objective: To perform an initial screen of hits from virtual screening to confirm direct binding to the hSTING protein.[9]
THP-1 Luciferase Reporter Assay
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Protocol: THP-1 Dual™ KI-hSTING-R232 reporter cells, which express a secreted luciferase under the control of an IRF3-inducible promoter, were used.[10]
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Cells were treated with Clonixeril at concentrations ranging from 100 aM to 1 nM for one hour.
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The STING pathway was then activated by adding an agonist, such as 4 µM 2',3'-cGAMP or 50 nM diABZI3.[10]
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After an additional 19 hours of incubation, the luciferase activity in the supernatant was measured using a luminometer.[10]
-
-
Objective: To quantify the functional effect of Clonixeril on IRF3 activation downstream of STING.
STING Phosphorylation and IFN-β Production in HEK293 Cells
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Protocol for p-STING (Ser366) Detection:
-
HEK293 cells were treated with varying concentrations of Clonixeril (1 fM - 1 nM) for one hour.[10]
-
Cells were subsequently stimulated with 2 µM 2',3'-cGAMP for 90 minutes to 2 hours.[10]
-
Cell lysates were collected, and the levels of phosphorylated STING (p-STING) were determined by Western blot analysis using an antibody specific for p-STING (Ser366).[6]
-
-
Protocol for IFN-β qPCR:
-
Objective: To confirm that Clonixeril inhibits proximal (STING phosphorylation) and distal (IFN-β production) events in the STING signaling cascade.
Immunofluorescence for STING Oligomerization
-
Protocol:
-
HEK293 cells were treated with Clonixeril (e.g., 10 aM or 1 pM) for 1 hour, followed by stimulation with 2 µM 2',3'-cGAMP for 90 minutes.[10][11]
-
Cells were fixed, permeabilized, and stained with a primary antibody against p-STING, followed by a fluorescently labeled secondary antibody.[11]
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The formation of punctate structures, indicative of STING oligomerization and translocation, was visualized using fluorescence microscopy.[6][10]
-
-
Objective: To visually assess the effect of Clonixeril on the subcellular localization and oligomerization of activated STING.
Biophysical Interaction Assays
-
Microscale Thermophoresis (MST): This technique measures the motion of molecules in a microscopic temperature gradient, which changes upon ligand binding. Titrations of Clonixeril against the labeled hSTING CTD were performed to determine binding affinity (Kd).[9]
-
Dynamic Light Scattering (DLS): Used to assess the effect of Clonixeril on the oligomerization state of the hSTING CTD in the presence of the agonist 2',3'-cGAMP. Changes in the size distribution of the protein complex were monitored.[9]
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Surface Plasmon Resonance (SPR): The hSTING CTD was immobilized on a sensor chip, and various concentrations of Clonixeril were flowed over the surface to measure binding kinetics and affinity in real-time.[9]
Conclusion
Clonixeril represents a novel and extraordinarily potent modulator of the hSTING pathway. Its unique dual-mode and inverse dose-dependent antagonism, operating at femtomolar to attomolar concentrations, distinguishes it from other known STING inhibitors.[1][9] The mechanism of action is centered on the disruption of STING oligomerization, a critical step in signal transduction.[10] The comprehensive experimental approach, combining computational, cellular, and biophysical methods, has provided a detailed, albeit still unfolding, picture of its interaction with hSTING. Further studies, potentially including cryo-EM, will be necessary to fully elucidate the precise atomistic details of its unprecedented potency.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery of Clonixeril as a Sub-Femtomolar Modulator of the Human STING Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of Clonixeril as a Sub-Femtomolar Modulator of the Human STING Receptor | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Discovery of Clonixeril as a Sub-Femtomolar Modulator of the Human STING Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
